REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]([CH3:17])[N:8]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:10]=1[C:11]#[N:12])=[O:5])C.[OH-].[Na+]>CO>[C:13]([C:9]1[C:10]([C:11]#[N:12])=[C:6]([C:4]([OH:5])=[O:3])[N:7]([CH3:17])[N:8]=1)([CH3:16])([CH3:14])[CH3:15] |f:1.2|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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prepared
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)C=1C(=C(N(N1)C)C(=O)O)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |